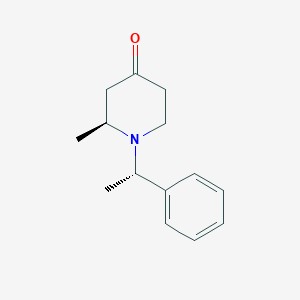

(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one

Description

Properties

IUPAC Name |

(2S)-2-methyl-1-[(1S)-1-phenylethyl]piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGIRAQPVLKDBV-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1C(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)CCN1[C@@H](C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908461 | |

| Record name | 2-Methyl-1-(1-phenylethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103539-60-2 | |

| Record name | 2-Methyl-1-(1-phenylethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one (CAS Number 89467-36-7)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the chiral building block, (s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one. As a specialized piperidine derivative, this compound holds significant value in modern medicinal chemistry, particularly in the burgeoning field of targeted protein degradation.

Core Molecular Attributes and Physicochemical Properties

This compound is a distinct chiral molecule with two defined stereocenters, contributing to its specific three-dimensional structure. This stereochemistry is crucial for its interaction with biological targets, a cornerstone of its utility in drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 89467-36-7 | [1][2][3] |

| Molecular Formula | C₁₄H₁₉NO | [1] |

| Molecular Weight | 217.31 g/mol | [1][4] |

| Purity | Typically ≥97% | [1][2] |

| Appearance | Pale yellow oil (based on a closely related diastereomer) | [5] |

| Storage | Room Temperature, Sealed in a dry environment | [1][4] |

Note: Due to the limited availability of public data for this specific diastereomer, some properties are inferred from closely related compounds.

The Strategic Importance in Medicinal Chemistry: A Chiral Piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved pharmaceuticals. The introduction of chirality, as seen in this compound, offers several advantages:

-

Enhanced Target Specificity: The defined three-dimensional arrangement of substituents allows for more precise interactions with the binding sites of biological targets, potentially leading to increased potency and reduced off-target effects.

-

Improved Pharmacokinetic Properties: Chirality can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for developing viable drug candidates.

-

Novel Intellectual Property: The use of specific stereoisomers can provide a clear path to novel chemical entities with distinct patentability.

Application in Targeted Protein Degradation: A PROTAC Building Block

This compound is designated as a "Protein Degrader Building Block," indicating its primary application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.

In this context, this compound can be incorporated into the linker region of a PROTAC. The piperidine scaffold can impart a degree of rigidity to the linker, which is often crucial for achieving the optimal orientation of the two ends of the PROTAC (the part that binds the target protein and the part that binds an E3 ligase) to form a stable and productive ternary complex. The stereochemistry of this building block can significantly influence the conformational preferences of the linker and, consequently, the efficiency of protein degradation.

Synthesis and Spectroscopic Characterization

Experimental Protocol (Adapted from a similar synthesis[5]):

-

Reaction Setup: (S)-α-Phenylethylamine is dissolved in acetonitrile. An aqueous solution of sodium bicarbonate is added to the mixture.

-

Cooling: The resulting suspension is cooled to approximately 16°C.

-

Addition of Ketone: A solution of the appropriate divinyl ketone in acetonitrile is added slowly to the cooled suspension over a period of 30 minutes.

-

Reflux: The reaction mixture is then stirred at reflux for 1 hour.

-

Workup: The acetonitrile is removed under reduced pressure. Ethyl acetate is added, and the layers are separated. The aqueous layer is extracted multiple times with ethyl acetate.

-

Purification: The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield the desired piperidone.

Spectroscopic Data:

Specific spectroscopic data (NMR, IR, MS) for CAS 89467-36-7 is not publicly available. However, based on the structure, the following characteristic signals would be expected:

-

¹H NMR: Signals corresponding to the aromatic protons of the phenylethyl group, the methine proton of the phenylethyl group, the methine proton at the 2-position of the piperidine ring, the methyl protons at the 2-position, and the methylene protons of the piperidine ring.

-

¹³C NMR: A signal for the carbonyl carbon (C=O) around 208-210 ppm, along with signals for the aromatic carbons and the aliphatic carbons of the piperidine and phenylethyl groups.

-

IR Spectroscopy: A characteristic strong absorption band for the ketone carbonyl group (C=O) around 1710-1720 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak [M]+ at m/z 217.31.

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is available for this compound. Therefore, it should be handled with the standard precautions for laboratory chemicals of unknown toxicity.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

For related piperidone compounds, hazards such as skin and eye irritation have been noted. It is prudent to assume this compound may have similar properties.

Conclusion and Future Outlook

This compound is a valuable chiral building block for medicinal chemists engaged in the design and synthesis of complex bioactive molecules. Its defined stereochemistry and its role as a component of PROTAC linkers underscore its importance in the development of next-generation therapeutics based on targeted protein degradation. Further elucidation of its physicochemical and toxicological properties will undoubtedly expand its utility in drug discovery programs.

References

-

CP Lab Safety. (2S)-2-methyl-1-[(1S)-1-phenylethyl]piperidin-4-one, min 97%, 1 gram. [Online]. Available at: [Link]

-

Chemsrc. CAS#:89467-36-7 | (S)-2-Methyl-1-((S)-1-phenylethyl) piperidin-4-one. [Online]. Available at: [Link]

- Name of Authors. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. Journal Name, Year, Volume(Issue), pages.

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. CAS#:89467-36-7 | (S)-2-Methyl-1-((S)-1-phenylethyl) piperidin-4-one | Chemsrc [chemsrc.com]

- 3. CAS 89467-36-7 | 4H56-1-204 | MDL MFCD12031216 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. This compound - CAS:89467-36-7 - Sunway Pharm Ltd [3wpharm.com]

- 5. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chiral Synthesis of 2-Methyl-1-(1-phenylethyl)piperidin-4-ones

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1][2][3] Specifically, chiral 2,4-disubstituted piperidin-4-ones serve as highly valuable intermediates, providing a versatile scaffold for the development of complex therapeutic agents.[4][5] This guide provides a detailed technical overview of a robust and diastereoselective method for synthesizing 2-methyl-1-(1-phenylethyl)piperidin-4-ones. We will delve into the strategic application of a chiral amine in a double aza-Michael reaction, explaining the mechanistic underpinnings of stereocontrol. This document is intended for researchers, medicinal chemists, and process development scientists seeking to construct these critical chiral building blocks with a high degree of precision.

Introduction: The Strategic Importance of Chiral Piperidin-4-ones

The piperidin-4-one nucleus is a privileged pharmacophore, recognized for its role in compounds with diverse biological activities, including anticancer and antiviral properties.[4] The introduction of stereocenters, particularly at the C2 position, dramatically expands the chemical space available for drug discovery, allowing for fine-tuned interactions with biological targets. The synthesis of specific stereoisomers is paramount, as biological activity is often confined to a single enantiomer or diastereomer.

The target molecule, 2-methyl-1-(1-phenylethyl)piperidin-4-one, possesses two stereocenters: one at the C2 position of the piperidine ring and another on the N-phenylethyl substituent. The chiral N-substituent not only serves as a key structural component but can also function as a "chiral auxiliary" to direct the stereochemical outcome of the ring formation.[6] This guide focuses on a highly efficient strategy that leverages this principle: a diastereoselective double aza-Michael reaction for the one-pot construction of the piperidone ring system.[7]

Core Synthetic Strategy: Diastereoselective Double Aza-Michael Cyclization

The most direct and atom-efficient approach to the target scaffold involves the conjugate addition of a chiral primary amine to a divinyl ketone precursor. This strategy establishes the complete piperidin-4-one core and sets the stereochemistry at the C2 position in a single, well-controlled operation.

Rationale and Mechanism

The core of this strategy is the reaction between an appropriate divinyl ketone (in this case, hex-1-en-5-yn-3-one or a similar precursor that yields the methyl-substituted divinyl ketone) and a chiral amine, such as (S)-α-phenylethylamine. The reaction proceeds via a sequential two-step mechanism:

-

Intermolecular Aza-Michael Addition: The chiral amine first adds to one of the vinyl groups in a conjugate fashion.

-

Intramolecular Aza-Michael Cyclization: The resulting amino-ketone intermediate then undergoes a rapid intramolecular conjugate addition to the second vinyl group, closing the six-membered ring.

The stereochemistry of the N-phenylethyl group is crucial. It effectively shields one face of the molecule during the intramolecular cyclization step, directing the formation of the new stereocenter at C2 and resulting in a diastereomeric mixture where one isomer is significantly favored.

Caption: Mechanism of the Double Aza-Michael Reaction.

Experimental Protocol: Synthesis of (2S, 1'S) and (2R, 1'S)-2-Methyl-1-(1-phenylethyl)piperidin-4-one

The following protocol is adapted from a validated synthetic approach for accessing chirally resolved 2-substituted 4-piperidones.[7] This procedure details the cyclization reaction and subsequent separation of the diastereomers.

Materials and Reagents

-

Hexa-1,5-dien-3-one (precursor to methyl divinyl ketone)

-

(S)-α-Phenylethylamine

-

Acetonitrile (CH₃CN)

-

Sodium Bicarbonate (NaHCO₃), aqueous solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask, dissolve (S)-α-phenylethylamine (1.3 equivalents) in acetonitrile. To this solution, add an aqueous solution of sodium bicarbonate.

-

Cooling: Cool the resulting suspension to approximately 16 °C using a water bath.

-

Substrate Addition: Slowly add a solution of the crude methyl divinyl ketone (1.0 equivalent) in acetonitrile to the amine suspension over a period of 30 minutes. The use of crude ketone is often sufficient.[7]

-

Reaction: Upon complete addition, heat the reaction mixture to reflux and stir for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up (Solvent Removal): After the reaction is complete, remove the acetonitrile under reduced pressure (rotary evaporation).

-

Extraction: Add ethyl acetate to the remaining aqueous residue and stir for 15 minutes. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product as a mixture of diastereomers.

-

Purification: Purify the crude mixture by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to separate the two diastereomers.[7] The two products, (S)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one and (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one, can be isolated as pure compounds.

Caption: Step-by-step experimental workflow for the synthesis.

Data Summary and Stereochemical Outcome

The diastereoselective cyclization yields two primary products. When using (S)-α-phenylethylamine, the resulting diastereomers are (2S, 1'S) and (2R, 1'S). These are separable by standard chromatographic techniques.

| Compound ID | Structure | Configuration | Typical Yield | Physical Appearance |

| 2a | This compound | (S,S) | ~19%[7] | Pale Yellow Oil[7] |

| 2'a | (R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one | (R,S) | ~18%[7] | Pale Red Solid[7] |

Table 1: Representative results for the diastereoselective synthesis. Yields are based on reported literature values and may vary.[7]

The formation of these diastereomers highlights the influence of the chiral amine. While the diastereoselectivity is not complete, the method provides a reliable and straightforward route to both isomers, which can be separated and utilized individually in subsequent synthetic steps.

Alternative and Complementary Strategies

While the double aza-Michael approach is highly effective, other strategies for constructing chiral piperidines are prevalent in the literature and offer alternative pathways.

-

Asymmetric Alkylation: An alternative approach involves the alkylation of a pre-formed N-(1-phenylethyl)piperidin-4-one enolate. The chiral group on the nitrogen would direct the incoming electrophile (e.g., methyl iodide) to one face of the enolate, thereby inducing diastereoselectivity. This method is powerful but requires the synthesis of the piperidone precursor first.

-

Reduction of Pyridinium Salts: Chiral piperidines can be synthesized with excellent enantioselectivity via the asymmetric hydrogenation or rhodium-catalyzed transfer hydrogenation of substituted pyridinium salts.[1][3][8] To obtain the target 4-piperidone, this would necessitate a multi-step sequence involving reduction followed by oxidation at the C4 position.

-

Multi-component Reactions: Innovative multi-component reactions, for instance, those starting from chiral aziridines, can rapidly assemble substituted piperidine rings with high diastereocontrol.[9]

These alternative methods underscore the versatility of synthetic approaches available to chemists for accessing these valuable heterocyclic structures.

Conclusion

The chiral synthesis of 2-methyl-1-(1-phenylethyl)piperidin-4-ones is effectively achieved through a diastereoselective double aza-Michael reaction. This method is strategically sound, atom-efficient, and provides reliable access to separable diastereomers. The use of a readily available chiral amine as both a reactant and a source of stereocontrol makes this an attractive approach for applications in medicinal chemistry and drug development. By providing a detailed protocol and mechanistic rationale, this guide serves as a practical resource for scientists engaged in the synthesis of complex, stereochemically-defined heterocyclic compounds.

References

- Gunasekar, R., Pu, C., Wu, X., Zhang, S., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Catalysis.

- Zhang, P., et al. (n.d.). Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation. PMC - NIH.

- Cui, L., Li, C., & Zhang, L. (n.d.). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. NIH.

- Gunasekar, R., Pu, C., Wu, X., Zhang, S., et al. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. ResearchGate.

- University of Liverpool Repository. (2025). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.

- Organic Letters. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. ACS Publications.

- PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore.

- Amat, M., et al. (2006). Chiral oxazolopiperidone lactams: versatile intermediates for the enantioselective synthesis of piperidine-containing natural products. PubMed.

- Pelletier, G., Constantineau-Forget, L., & Charette, A. B. (2014). Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. PubMed.

- Wikipedia. (n.d.). Asymmetric hydrogenation.

- Pelletier, G., Constantineau-Forget, L., & Charette, A. B. (2014). Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines. Sci-Hub.

- ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Publications.

- Chemical Communications. (2001). Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl)-2-methyleneaziridine. PubMed.

- ResearchGate. (2010). ChemInform Abstract: A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery.

- Synfacts. (2011). Stereoselective Synthesis of Substituted Piperidin-4-ols.

- Semantic Scholar. (n.d.). Chemoenzymatic synthesis of all four diastereomers of 2,6-disubstituted piperidines through stereoselective monoamination of 1,5-diketones.

- Semantic Scholar. (n.d.). Stereoselective synthesis of piperidines.

- ScienceDirect. (n.d.). Recent advances in the synthesis of piperidones and piperidines.

- Chirality. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.

- Wang, et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A.

- Wikipedia. (n.d.). Chiral auxiliary.

Sources

- 1. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 2. Chiral piperidines from acyclic amines via enantioselective, radical-mediated δ C-H cyanation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation - The University of Liverpool Repository [livrepository.liverpool.ac.uk]

- 9. Asymmetric synthesis of 2-substituted piperidines using a multi-component coupling reaction: rapid assembly of (S)-coniine from (S)-1-(1-phenylethyl)-2-methyleneaziridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of substituted piperidin-4-one derivatives

An In-Depth Technical Guide to the Biological Activity of Substituted Piperidin-4-one Derivatives

Abstract

The piperidin-4-one nucleus is a privileged heterocyclic scaffold that forms the structural core of numerous natural alkaloids and synthetic compounds of significant pharmacological importance.[1][2] Its versatile and tunable structure has made it a focal point in medicinal chemistry for the development of novel therapeutic agents. Substituted piperidin-4-one derivatives exhibit a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, and neuroprotective effects.[1][3] This guide provides a comprehensive technical overview of the synthesis, diverse biological functions, and structure-activity relationships of these compounds. It delves into the molecular mechanisms underpinning their therapeutic potential and furnishes detailed experimental protocols for their synthesis and evaluation, offering a critical resource for researchers and professionals in drug discovery and development.

Introduction: The Piperidin-4-one Scaffold

The piperidine ring is a foundational N-heterocycle in medicinal chemistry, present in a wide array of pharmaceuticals and natural products.[1][3] The introduction of a ketone at the C-4 position creates the piperidin-4-one moiety, a versatile intermediate that allows for extensive chemical modifications.[4] This structural adaptability is key to its success, enabling the precise tuning of physicochemical properties and biological activities. The core scaffold can be substituted at the nitrogen atom, the α-carbons (C-3 and C-5), and the β-carbons (C-2 and C-6), leading to a vast chemical space for drug design. These derivatives have been explored for a wide spectrum of biological activities, establishing the piperidin-4-one as a pharmacophore of significant interest.[3][4]

Synthesis of Substituted Piperidin-4-one Derivatives

The primary and most efficient method for synthesizing 2,6-disubstituted piperidin-4-one derivatives is the Mannich condensation reaction .[3][5] This one-pot, multi-component reaction is valued for its operational simplicity and cost-effectiveness.

The reaction involves the condensation of an ethyl methyl ketone, a substituted aromatic aldehyde, and an ammonium salt (like ammonium acetate) in an alcoholic solvent.[5] The ammonium acetate serves as the nitrogen source for the heterocyclic ring. This method allows for the facile introduction of various aryl groups at the 2 and 6 positions, which is crucial for modulating biological activity.

Anticancer Mechanism via p53-Mediated Apoptosis.

Structure-Activity Relationship (SAR): The substitution pattern on the piperidin-4-one ring is critical for anticancer potency.

-

Aryl Groups at C-2/C-6: The nature and substitution on the aryl rings at the 2 and 6 positions significantly influence activity.

-

N-Substitution: Modifications at the nitrogen atom, such as the introduction of acryloyl or carboxamide groups, have been shown to yield compounds with high potency against various cancer cell lines. [6]* 3,5-Bis(benzylidene) Moiety: This "curcuminoid" substructure is a common feature in highly active compounds. Halogenation of the benzylidene rings can further enhance cytotoxic activity. [7] Quantitative Data Summary: Anticancer Activity

| Compound Class | Substituents | Target Cell Line | Activity (IC50/GI50) | Reference |

| 3,5-Bis((E)-2-fluorobenzylidene) | N-H, 3,5-bis(2-F-benzylidene) | MDA-MB231 (Breast) | > Curcumin | [6] |

| 3,5-Bis((E)-2-fluorobenzylidene) | N-H, 3,5-bis(2-F-benzylidene) | PC3 (Pancreatic) | > Curcumin | [6] |

| Halogenated Curcuminoid (3c) | N-H, 3,5-bis(3-Br-phenyl) | HCT-116 (Colon) | Potent, inhibits xenografts | [7] |

| Piperidone-1-carboxamides | N-carboxamide, 3,5-bis(ylidene) | HCT116, MCF7, A431 | > 5-Fluorouracil | [6] |

Antimicrobial Activity

Piperidin-4-one derivatives have demonstrated significant activity against a broad spectrum of pathogenic microbes, including Gram-positive and Gram-negative bacteria and various fungal strains. [5][8][9] Mechanism of Action: While the precise mechanisms are still under investigation, it is believed that these compounds may disrupt microbial cell membrane integrity or interfere with essential metabolic pathways. The lipophilic nature of the aryl substituents likely facilitates passage through the microbial cell wall.

Structure-Activity Relationship (SAR):

-

Thiosemicarbazone Derivatives: The condensation of the C-4 ketone with thiosemicarbazide to form thiosemicarbazone derivatives has been shown to dramatically enhance antifungal activity compared to the parent piperidin-4-one. [5]* 2,6-Disubstitution: The presence of aryl groups at the C-2 and C-6 positions is a common feature of antimicrobially active compounds. [8][9]* N-Methyl Group: In monoketone curcuminoid derivatives, the presence of an N-methyl-4-piperidone ring was found to boost antibacterial activity against cariogenic bacteria compared to corresponding acetone-derived analogs. [10] Quantitative Data Summary: Antimicrobial Activity

| Compound Class | Target Organism | Activity (MIC in µg/mL) | Reference |

| 2,6-diaryl-3-methyl derivatives | Staphylococcus aureus | Good vs. Ampicillin | [5] |

| 2,6-diaryl-3-methyl derivatives | Escherichia coli | Good vs. Ampicillin | [5] |

| Thiosemicarbazone derivatives | M. gypseum, C. albicans | Significant vs. Terbinafine | [5] |

| N-Methyl Curcuminoids (1, 10, 13) | Streptococcus mutans, S. mitis | 250 - 500 | [10] |

Antiviral Activity

The piperidine scaffold is a key component of several antiviral drugs. Research has shown that novel piperidin-4-one derivatives possess potent activity against clinically relevant viruses like Human Immunodeficiency Virus (HIV) and Influenza A. [11][12] Mechanism of Action:

-

HIV Inhibition: Certain piperidin-4-yl-aminopyrimidine derivatives function as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) . [13]They bind to an allosteric site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and halts viral DNA synthesis.

-

Influenza Virus Inhibition: Piperidine-substituted purines have shown significant potency against Influenza A/H1N1 strains, with efficacy much greater than conventional drugs like amantadine and rimantadine. [11]The mechanism is thought to involve inhibition of a critical stage in the viral replication cycle, potentially post-entry. [14]

Neuroprotective Activity

Derivatives of piperidine have been investigated for their neuroprotective effects, with potential applications in treating neurodegenerative disorders like Alzheimer's and ischemic stroke. [15][16] Mechanism of Action:

-

Anti-inflammatory and Antioxidant Effects: Piperine, a natural product containing a piperidine ring, protects dopaminergic neurons in models of Parkinson's disease by exerting antioxidant, anti-apoptotic, and anti-inflammatory effects. [17]It can reduce the number of activated microglia and the expression of inflammatory cytokines like IL-1β. [17]* Nrf2 Pathway Activation: A piperine derivative, HJ105, was found to exert neuroprotective effects by activating the Keap1-Nrf2-TXNIP axis. [18]This pathway is a critical cellular defense against oxidative stress.

-

Reduction of Nitric Oxide Production: The sigma(1)-receptor ligand PPBP, a piperidine derivative, provides neuroprotection in experimental stroke by attenuating the activity of neuronal nitric oxide synthase (nNOS) and reducing the subsequent production of neurotoxic nitric oxide (NO). [19]

Experimental Protocols

Protocol: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones

This protocol is a generalized procedure based on the Mannich reaction. [5]

-

Reactant Preparation: In a round-bottom flask, dissolve dry ammonium acetate (0.1 moles) in 50 mL of ethanol.

-

Addition: To this solution, add the substituted aromatic aldehyde (0.1 moles), benzaldehyde (0.1 moles), and ethyl methyl ketone (or butan-2-one) (0.1 moles).

-

Reflux: Heat the mixture to boiling and maintain a gentle reflux for 4-6 hours.

-

Crystallization: Allow the mixture to stand at room temperature overnight to facilitate crystallization of the product.

-

Precipitation: Add 30 mL of concentrated HCl. The piperidin-4-one will precipitate as its hydrochloride salt.

-

Isolation: Collect the precipitate by vacuum filtration.

-

Washing: Wash the collected solid with a mixture of ethanol and diethyl ether (1:5 v/v) to remove unreacted starting materials.

-

Purification: Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure piperidin-4-one derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. [8]

Protocol: In Vitro Antimicrobial Susceptibility Testing (MIC Determination)

This protocol describes the tube dilution method for determining the Minimum Inhibitory Concentration (MIC). [9]

-

Media Preparation: Prepare a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) and sterilize by autoclaving.

-

Compound Dilution: Prepare a stock solution of the test piperidin-4-one derivative in a suitable solvent (e.g., DMSO). Perform a serial two-fold dilution of the compound in the broth across a series of sterile test tubes to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., to a 0.5 McFarland standard), which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Inoculation: Inoculate each tube containing the diluted compound with an identical number of microorganisms.

-

Controls: Prepare a positive control tube (broth + inoculum, no compound) and a negative control tube (broth only). A solvent control (broth + inoculum + solvent) should also be included.

-

Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria, 28-35°C for fungi) for 18-24 hours.

-

Result Interpretation: The MIC is defined as the lowest concentration of the compound that shows no visible growth (i.e., the first clear tube in the dilution series). [9]

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Conclusion and Future Perspectives

Substituted piperidin-4-one derivatives represent a highly versatile and pharmacologically significant class of compounds. Their synthetic accessibility via robust methods like the Mannich reaction, combined with their broad spectrum of biological activities, makes them ideal candidates for drug discovery programs. The core scaffold has proven effective in developing potent anticancer, antimicrobial, antiviral, and neuroprotective agents.

Future research should focus on elucidating the precise molecular targets for each biological activity to enable more rational, target-based drug design. The exploration of novel substitution patterns and the synthesis of hybrid molecules that combine the piperidin-4-one core with other known pharmacophores could lead to the discovery of next-generation therapeutics with enhanced potency and improved safety profiles. The continued investigation of these compounds holds significant promise for addressing unmet needs in oncology, infectious diseases, and neurology.

References

-

Goel K. K, Gajbhiye A, Anu and Goel N. M. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. 2008;1(1). [Link]

-

3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. PMC. 2022-08-08. [Link]

-

Characterization and Antimicrobial Activity of Piperidine-4- one Derivative. ResearchGate. 2016-12-21. [Link]

-

Awad D. H, Hamo S, Nizam A. A. Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry. 2023-02-19. [Link]

-

Perumal P, Pandey V. P, Sarayu Y. L. Antimicrobial activity of 2, 6 di-substituted piperidine 4-one derivatives. ResearchGate. 2013. [Link]

-

Sun H, Yang X, Li H, Wang J, Song G. Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science. 2022. [Link]

-

Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections. PubMed. 2015. [Link]

-

Girgis A. S, D'Arcy P, Aboshouk D. R, Bekheit M. S. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. 2022-10-31. [Link]

-

Pandey V, Chawla P. Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. ResearchGate. 2012-01. [Link]

-

Arulraj R, Watson D. G. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. 2021. [Link]

-

Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. PMC. [Link]

-

Piperidin-4-one: The Potential Pharmacophore. ResearchGate. 2014. [Link]

-

Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. MDPI. [Link]

-

A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. Molecules. 2022. [Link]

-

Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry. 2009. [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PMC. 2022. [Link]

-

Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. ResearchGate. 2018. [Link]

-

Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. PubMed. 2018-06-06. [Link]

-

Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed. 2015. [Link]

-

Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

-

Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. PubMed. 2022-01-07. [Link]

-

Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. PubMed. 2005. [Link]

-

Structures of 4-piperidone derivatives with neuroprotective effect. ResearchGate. [Link]

-

Piperine and Derivatives: Trends in Structure-Activity Relationships. PubMed. 2015. [Link]

-

Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Thieme Connect. 2025. [Link]

-

Synthesis, Characterization Of Piperidin-4-One Oxime and its effect on Pathogenic Bacteria isolated from hospitals. Research Square. 2024. [Link]

-

The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis. PubMed. 2021. [Link]

-

Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production. PubMed. 2001. [Link]

-

Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed. 2015. [Link]

Sources

- 1. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrevlett.com [chemrevlett.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 7. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of piperidin-4-yl-aminopyrimidine derivatives as potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. thieme-connect.com [thieme-connect.com]

- 17. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The piperine derivative HJ105 inhibits Aβ1-42-induced neuroinflammation and oxidative damage via the Keap1-Nrf2-TXNIP axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Neuroprotective effect of sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is linked to reduced neuronal nitric oxide production [pubmed.ncbi.nlm.nih.gov]

The Chiral Piperidinone Scaffold: A Cornerstone for Targeted Protein Degradation via Cereblon Recruitment

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this technology, particularly for Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, is the E3 ligase ligand—the molecular moiety responsible for hijacking the cell's ubiquitin-proteasome system. The piperidinone scaffold, specifically the 2,6-dione (glutarimide) variant found in immunomodulatory drugs (IMiDs), is arguably the most critical and widely exploited core for recruiting the Cereblon (CRBN) E3 ligase. This guide provides an in-depth examination of a representative chiral piperidinone-based building block, detailing its synthesis, characterization, and strategic incorporation into functional protein degraders. We will explore the causal chemistry behind synthetic choices and provide validated protocols, offering field-proven insights for drug development professionals.

Introduction: The Central Role of E3 Ligase Ligands in TPD

Targeted Protein Degradation operates by inducing proximity between a specific E3 ubiquitin ligase and a target protein of interest (POI), leading to the POI's polyubiquitination and subsequent degradation by the proteasome. A bifunctional PROTAC molecule is the canonical tool to achieve this, comprising three key components: a ligand for the POI (the "warhead"), a ligand for an E3 ligase, and a chemical linker connecting them.

The choice of E3 ligase ligand is paramount. It dictates which of the over 600 human E3 ligases is recruited, influencing the degrader's tissue specificity, efficacy, and potential off-target effects. Among the most successfully exploited E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL). Ligands for CRBN, derived from thalidomide and its analogs (lenalidomide, pomalidomide), have become a mainstay in the field due to their favorable drug-like properties and well-understood binding mechanics. These molecules all share a critical piperidine-2,6-dione (glutarimide) core, where stereochemistry plays a definitive role in binding affinity and degradation efficiency.

Figure 1: Catalytic cycle of a PROTAC leveraging a piperidinone-based CRBN ligand.

The Piperidinone Core: A Privileged Scaffold for CRBN Ligands

The therapeutic potential of thalidomide was rediscovered when it was found to be effective in treating multiple myeloma.[] Subsequent research identified CRBN as its direct protein target.[][2] The binding interaction is highly specific: the glutarimide ring of the IMiD molecule slots into a hydrophobic pocket formed by three conserved tryptophan residues in CRBN.[3] This binding event allosterically remodels the substrate-binding surface of CRBN, inducing the recruitment of "neosubstrates"—proteins not normally targeted by this E3 ligase, such as transcription factors IKZF1 and IKZF3—leading to their degradation.[][4]

This naturally occurring proximity-inducing mechanism makes the IMiD scaffold an ideal starting point for PROTAC design. By chemically attaching a linker to the IMiD core, which is then connected to a warhead for a different POI, the degradation machinery can be redirected. Pomalidomide, a potent thalidomide analog, is frequently used for this purpose due to its high affinity for CRBN.[][5]

Key Structural Features for CRBN Binding:

-

Glutarimide Ring: Essential for insertion into the CRBN binding pocket. The imide protons form critical hydrogen bonds.

-

Chiral Center: The carbon connecting the glutarimide ring to the rest of the scaffold is a chiral center. The (S)-enantiomer is significantly more potent in binding to CRBN and inducing degradation.

-

Isoindolinone Ring: This part of the molecule protrudes from the binding pocket and provides an attachment point for linkers without disrupting the primary binding interaction.[3]

Synthesis of a Core Building Block: 4-Fluoro-thalidomide

To incorporate a pomalidomide-like moiety into a PROTAC, a common and versatile strategy is to first synthesize a precursor that can be easily coupled to various linkers. 4-Fluorothalidomide is an excellent such precursor. The fluorine atom activates the aromatic ring for nucleophilic aromatic substitution (SNAr), providing a reliable handle for attaching amine-terminated linkers.[5][6]

Sources

- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Ligand Space of Cereblon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]

- 6. researchgate.net [researchgate.net]

Introduction: The Significance of Chiral Piperidin-4-ones in Drug Discovery

An In-depth Technical Guide to the Synthetic Routes for Chiral Piperidin-4-ones

This guide provides a comprehensive overview of the principal synthetic strategies for accessing chiral piperidin-4-ones, critical building blocks in modern medicinal chemistry. We will move beyond a simple recitation of reactions, focusing instead on the underlying logic, strategic advantages, and practical considerations for each major approach. The methodologies discussed herein are validated by peer-reviewed literature and represent field-proven techniques for the synthesis of these valuable scaffolds.

The piperidine ring is a privileged scaffold, appearing in a vast number of approved pharmaceutical agents and natural products. When this core is functionalized at the 4-position with a ketone and contains one or more stereocenters, it becomes a chiral piperidin-4-one. These structures serve as exceptionally versatile intermediates for the synthesis of complex drug candidates, particularly those targeting G-protein coupled receptors (GPCRs) and ion channels. The stereochemistry of substituents on the piperidine ring is often critical for biological activity and selectivity, making the development of robust, stereocontrolled synthetic routes a paramount objective in process chemistry and drug development.

This guide will explore the three primary strategies for achieving stereocontrol in the synthesis of chiral piperidin-4-ones:

-

Asymmetric Synthesis: Building the chiral center(s) during the formation of the piperidine ring.

-

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules as starting materials.

-

Resolution and Desymmetrization: Separating a racemic mixture or modifying a prochiral starting material.

Asymmetric Synthesis: Constructing Chirality

Asymmetric synthesis offers the most elegant and often most efficient route to enantiomerically pure compounds by creating the desired stereocenter selectively. Key strategies include catalytic asymmetric conjugate additions and intramolecular cyclizations.

Organocatalytic Asymmetric Aza-Michael Addition

One of the most powerful methods for constructing chiral piperidin-4-ones is the organocatalytic intramolecular aza-Michael addition. This approach involves the cyclization of an aminodiene precursor, where a chiral catalyst controls the facial selectivity of the ring-forming step.

Causality Behind Experimental Choices: The choice of a diarylprolinol silyl ether catalyst is deliberate. The bulky silyl ether group helps to create a well-defined chiral pocket, sterically shielding one face of the enamine intermediate that is formed in situ. The prolinol core acts as the catalytic engine, with the secondary amine reversibly forming the enamine and the hydroxyl group (as its silyl ether) directing the substrate. The acid co-catalyst is crucial for activating the enamine formation and turnover. The reaction is typically run at low temperatures to enhance stereoselectivity by minimizing thermal racemization pathways.

Workflow: Organocatalytic Synthesis of a Chiral Piperidin-4-one

Caption: Organocatalytic intramolecular aza-Michael addition workflow.

Representative Protocol: Synthesis of (R)-3-methyl-1-tosylpiperidin-4-one

-

Step 1: Precursor Formation: An achiral aminodienone is prepared via standard methods.

-

Step 2: Cyclization: To a solution of the aminodienone (1.0 eq) in dichloromethane (0.1 M) at -20 °C is added 3,5-dinitrobenzoic acid (0.1 eq).

-

Step 3: Catalyst Addition: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 eq) is added, and the reaction mixture is stirred at -20 °C.

-

Step 4: Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 24-48 hours).

-

Step 5: Quenching and Workup: The reaction is quenched with saturated aqueous NaHCO₃ solution. The organic layer is separated, washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.

-

Step 6: Purification: The crude product is purified by flash column chromatography on silica gel to afford the (R)-3-methyl-1-tosylpiperidin-4-one.

Data Summary

| Method | Catalyst | Key Substrate | Yield (%) | Enantiomeric Excess (ee %) |

| Asymmetric Aza-Michael | (S)-Diarylprolinol Silyl Ether | N-Tosylaminodienone | 92 | 95 |

Chiral Pool Synthesis: Leveraging Nature's Chirality

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, as starting materials. This approach transfers the existing stereocenter of the starting material to the final product, avoiding the need for an asymmetric induction step.

Synthesis from L-Aspartic Acid

L-Aspartic acid is an excellent starting material for producing (S)-piperidin-4-one derivatives. The synthesis leverages the inherent stereocenter and carboxylic acid handles for ring construction.

Causality Behind Experimental Choices: The strategy involves protecting the amine and one carboxylic acid group, then reducing the other carboxylic acid to an alcohol. This alcohol is converted to a leaving group (e.g., a tosylate), and the second carboxylic acid is converted to an ester. Intramolecular nucleophilic substitution by the amine then forms the piperidine ring. The Dieckmann condensation of the resulting diester is a classic and reliable method for forming the β-keto ester, which upon hydrolysis and decarboxylation yields the target piperidin-4-one. Each step is chosen for its high fidelity and predictability.

Workflow: Synthesis from L-Aspartic Acid

Caption: Chiral pool synthesis workflow starting from L-Aspartic Acid.

Representative Protocol: Synthesis of N-Boc-(S)-piperidin-4-one-3-carboxylate

-

Step 1: Protection: L-Aspartic acid is converted to its N-Boc protected dimethyl ester derivative.

-

Step 2: Reduction: The β-ester is selectively reduced to the corresponding alcohol using NaBH₄/LiCl.

-

Step 3: Cyclization Precursor: The resulting alcohol is converted to a mesylate, and the α-ester is saponified. The free amine is then acylated.

-

Step 4: Ring Closure: The N-acylated amine undergoes intramolecular cyclization via nucleophilic attack on the mesylate, forming the piperidine ring.

-

Step 5: Dieckmann Condensation: The resulting diester is treated with a strong base like sodium ethoxide in ethanol to induce Dieckmann condensation, forming the β-keto ester.

-

Step 6: Purification: The product is isolated after acidic workup and purified by chromatography.

Data Summary

| Method | Starting Material | Key Intermediate | Overall Yield (%) | Stereochemical Purity |

| Chiral Pool | L-Aspartic Acid | N-Boc-(S)-piperidine diester | ~40-50% (multi-step) | >99% ee (retained) |

Kinetic Resolution: Separating Enantiomers

When a racemic mixture of a piperidin-4-one is accessible, kinetic resolution can be an effective strategy to isolate one enantiomer. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent.

Enzymatic Kinetic Resolution

Enzymes are highly efficient and selective chiral catalysts. Lipases, in particular, are often used for the kinetic resolution of racemic alcohols, which can be derived from the reduction of racemic piperidin-4-ones.

Causality Behind Experimental Choices: The reduction of a racemic N-protected piperidin-4-one with a non-selective reducing agent like sodium borohydride produces a racemic mixture of cis- and trans-4-hydroxypiperidines. A lipase, such as Candida antarctica lipase B (CALB), is then used to selectively acylate one enantiomer of one of the diastereomeric alcohols. The choice of acyl donor (e.g., vinyl acetate) is critical; it acts as an irreversible acylating agent, driving the reaction forward. The separation of the acylated product from the unreacted alcohol is typically straightforward due to significant differences in polarity, allowing for the isolation of the enantioenriched alcohol.

Workflow: Enzymatic Kinetic Resolution

Caption: Workflow for enzymatic kinetic resolution of a piperidin-4-one.

Representative Protocol: Resolution of N-Boc-3-methylpiperidin-4-ol

-

Step 1: Reduction: Racemic N-Boc-3-methylpiperidin-4-one (1.0 eq) is dissolved in methanol and cooled to 0 °C. Sodium borohydride (1.5 eq) is added portion-wise. The reaction is stirred until completion and worked up to yield the racemic alcohol mixture.

-

Step 2: Enzymatic Acylation: The racemic alcohol (1.0 eq) is dissolved in tert-butyl methyl ether. Immobilized Candida antarctica lipase B (CALB) and vinyl acetate (2.0 eq) are added.

-

Step 3: Monitoring: The reaction is shaken at room temperature, and the conversion is monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Step 4: Termination and Separation: When ~50% conversion is reached, the enzyme is filtered off. The solvent is removed, and the resulting mixture of acylated product and unreacted alcohol is separated by column chromatography.

-

Step 5: Oxidation: The enantioenriched alcohol is oxidized back to the ketone using a standard protocol (e.g., Swern or Dess-Martin oxidation) to yield the chiral piperidin-4-one.

Data Summary

| Method | Enzyme | Key Substrate | Conversion (%) | Enantiomeric Excess (ee %) of Remaining Alcohol |

| Enzymatic Resolution | Candida antarctica Lipase B (CALB) | Racemic N-Boc-4-hydroxy-3-methylpiperidine | ~50 | >99 |

Conclusion and Outlook

The synthesis of chiral piperidin-4-ones is a mature field with a diverse array of reliable and scalable methods. The choice of a specific route—asymmetric catalysis, chiral pool, or resolution—depends heavily on the desired substitution pattern, scale of the synthesis, and economic factors. Organocatalytic methods represent the state-of-the-art for flexibility and efficiency, while chiral pool synthesis offers a direct path for specific substitution patterns. Enzymatic resolutions, while requiring an additional redox step, provide access to exceptionally high enantiopurity. As drug discovery continues to demand more complex and stereochemically defined molecules, the development of novel and more efficient synthetic routes to these core structures will remain an area of intense research and development.

References

-

Title: A Desymmetrization Approach to Enantiopure Piperidines: Organocatalytic Intramolecular Aza-Michael Reaction of Aminodienones Source: Organic Letters, 2006 URL: [Link]

-

Title: Enantioselective Synthesis of Piperidine Alkaloids from L-Aspartic Acid Source: The Journal of Organic Chemistry, 1999 URL: [Link]

-

Title: Chemoenzymatic Synthesis of Enantiomerically Pure (3R,4R)- and (3S,4S)-N-Boc-3-methyl-4-hydroxypiperidines Source: The Journal of Organic Chemistry, 2004 URL: [Link]

An In-depth Technical Guide to the Synthesis and Characterization of C14H19NO Isomers: A Case Study of Lidocaine

For the seasoned researcher, the molecular formula C14H19NO represents a fascinating scaffold with significant implications in medicinal chemistry. The specific arrangement of these 25 atoms can yield a diverse array of isomers, each with potentially unique pharmacological properties. This guide, intended for professionals in chemical research and drug development, will delve into the synthesis and characterization of a prominent member of this isomeric family: Lidocaine. As a widely used local anesthetic and antiarrhythmic drug, Lidocaine serves as an exemplary case study for the principles of organic synthesis and rigorous analytical characterization.[1][2][3]

This document will not merely present a series of steps but will provide a comprehensive understanding of the strategic decisions made during the synthetic process and the multi-faceted approach required for unequivocal structural confirmation and purity assessment.

The Strategic Approach to Lidocaine Synthesis: A Retrosynthetic Analysis

Before embarking on any synthesis, a strategic disconnection, or retrosynthetic analysis, is paramount. This process allows for the logical deconstruction of the target molecule into readily available starting materials. For Lidocaine, the synthesis can be envisioned by disconnecting the molecule at key functional groups, primarily the amide and the tertiary amine.

The carbon-nitrogen bond of the tertiary amine can be traced back to a nucleophilic substitution reaction between diethylamine and an α-halo amide intermediate.[1] This intermediate, in turn, can be formed through the acylation of 2,6-dimethylaniline with an appropriate acyl chloride.[1][4] This retrosynthetic pathway is advantageous as it utilizes common and commercially available starting materials.[1]

Diagram: Retrosynthetic Analysis of Lidocaine

Sources

The Synthesis of N-Aryl Piperidinones: A Historical and Technical Guide for the Modern Chemist

The N-aryl piperidinone scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly those targeting the central nervous system (CNS).[1] Its prevalence in antidepressants, anxiolytics, and antipsychotics underscores the enduring importance of this heterocyclic motif.[1] This guide provides an in-depth exploration of the discovery and historical evolution of N-aryl piperidinone synthesis, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the foundational classical methods, trace the development of more efficient strategies, and detail the state-of-the-art catalytic approaches that define contemporary organic synthesis.

The Dawn of an Important Scaffold: Early Synthetic Endeavors

The journey into the synthesis of N-aryl piperidinones began with foundational methods that, while groundbreaking for their time, often presented significant practical challenges. These early approaches laid the groundwork for the more sophisticated techniques that would follow.

The Petrenko-Kritschenko Piperidone Synthesis: A Multicomponent Classic

One of the earliest and most notable methods for piperidone synthesis is the Petrenko-Kritschenko reaction.[2] This multicomponent approach involves the condensation of an alkyl-1,3-acetonedicarboxylate with an aldehyde (such as benzaldehyde) and an amine.[2] While versatile, the reaction conditions and purification of the desired products could be demanding.

The Bowden and Green Approach: A Stepwise, yet Tedious, Route

A significant early contribution to the direct synthesis of N-aryl-4-piperidones was reported by Bowden and Green in 1952. Their method involved the reaction of 1,5-dichloro-3-pentanone with various anilines.[1] Although this approach directly installs the N-aryl group, it is hampered by the difficult and tedious preparation of the 1,5-dichloro-3-pentanone starting material.[1][3]

A Shift Towards Convenience: The Rise of More Efficient Methodologies

Recognizing the limitations of earlier methods, the mid to late 20th century saw the development of more practical and higher-yielding syntheses of N-aryl piperidinones. These new strategies focused on more readily available starting materials and milder reaction conditions.

The N-Methyl-N-Benzyl-4-Oxopiperidinium Exchange: A Two-Step Solution

A significant advancement came with the development of a two-step procedure utilizing an exchange reaction.[1] This method, later optimized by Scherer et al., involves the initial preparation of N-methyl-N-benzyl-4-oxopiperidinium iodide from the commercially available N-benzyl-4-piperidone.[1] This stable salt is then reacted with a desired aniline in the presence of a base to yield the target N-aryl-4-piperidone.[1]

The proposed mechanism for this transformation involves a base-catalyzed Hofmann elimination of the N-methyl-N-benzyl-4-oxopiperidinium iodide to form a transient Michael acceptor. The aniline then undergoes a Michael-type addition, followed by an intramolecular cyclization that displaces benzylmethylamine to afford the final product.[1]

Experimental Protocol: Synthesis of N-Aryl-Substituted 4-Piperidone via Ammonium Salt Exchange [1][4]

Part A: Preparation of N-methyl-N-benzyl-4-oxopiperidinium iodide

-

To a solution of N-benzylpiperidone (1.0 equiv.) in acetone, slowly add methyl iodide (1.2 equiv.) at room temperature.

-

Stir the mixture at room temperature for 3 hours.

-

Collect the resulting precipitate by filtration and wash thoroughly with acetone.

-

Dry the product in vacuo to yield N-methyl-N-benzyl-4-oxopiperidinium iodide as a solid.

Part B: Synthesis of N-Aryl-Substituted 4-Piperidone

-

Prepare a solution of the desired aniline (1.0 equiv.) and potassium carbonate (0.14 equiv.) in ethanol.

-

Heat the solution to reflux.

-

Prepare a slurry of N-methyl-N-benzyl-4-oxopiperidinium iodide (1.5 equiv.) in water and add it dropwise to the refluxing aniline solution over 30 minutes.

-

Continue to heat the reaction mixture at reflux for an additional 45 minutes.

-

After cooling, add water to the reaction mixture and extract the product with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel chromatography to obtain the desired N-aryl-substituted 4-piperidone.

Table 1: Representative Yields for the Synthesis of N-Aryl-4-Piperidones via Ammonium Salt Exchange

| Aniline Substitute | Yield (%) |

| 3,4,5-Trimethoxyaniline | 80 |

| 4-Methoxyaniline | 75 |

| 3-Chloroaniline | 68 |

| 4-Nitroaniline | 55 |

Data compiled from representative procedures.

The Modern Era: Catalytic Precision in N-Aryl Piperidinone Synthesis

The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized the synthesis of N-aryl piperidinones, offering unparalleled efficiency, scope, and functional group tolerance.

The Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

The Buchwald-Hartwig amination has emerged as a premier method for the N-arylation of piperidones.[3] This palladium-catalyzed cross-coupling reaction allows for the direct formation of a C-N bond between a piperidone nitrogen and an aryl halide or triflate. The success of this reaction, particularly with sterically hindered substrates, is highly dependent on the choice of a suitable palladium catalyst and a bulky, electron-rich phosphine ligand.[3]

Experimental Protocol: Buchwald-Hartwig N-Arylation of a Piperidine Derivative [3]

-

In an inert atmosphere glovebox, combine the piperidine substrate (1.0 equiv.), the aryl halide (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.5 equiv.) in an oven-dried Schlenk flask.

-

Add anhydrous solvent (e.g., toluene) to the flask.

-

Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.

Table 2: Representative Data for the N-Arylation of ortho-Methyl 4-Anilino-1-Boc-piperidine

| Aryl Halide | Catalyst/Ligand | Base | Temp (°C) | Yield (%) |

| 4-Chlorotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | 100 | 92 |

| 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₂CO₃ | 110 | 85 |

| 4-Trifluoromethylphenyl bromide | Pd₂ (dba)₃ / RuPhos | Cs₂CO₃ | 100 | 95 |

Data compiled from literature describing similar sterically hindered N-arylation reactions.[3]

Visualizing the Synthesis: Reaction Workflows

Caption: Workflow for the two-step synthesis of N-aryl-4-piperidones.

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of N-substituted 2-methylpiperidin-4-ones

This guide provides a comprehensive exploration of the synthesis, stereochemistry, and physicochemical properties of N-substituted 2-methylpiperidin-4-ones. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay between the N-substituent and the piperidinone core, offering insights into the rational design and characterization of these versatile heterocyclic scaffolds. The piperidin-4-one moiety is a crucial pharmacophore, and understanding its derivatives is paramount for the development of novel therapeutics.[1][2]

Synthetic Strategies: Crafting the Piperidinone Core

The synthesis of N-substituted 2-methylpiperidin-4-ones is primarily achieved through multicomponent reactions that allow for the construction of the heterocyclic ring in a single step. The choice of synthetic route is critical as it dictates the stereochemical outcome and overall yield.

The Mannich Reaction: A Cornerstone of Piperidinone Synthesis

The Mannich reaction is a classic and highly effective method for synthesizing 2,6-diaryl- and 2-methyl- substituted piperidin-4-ones.[3][4] This one-pot condensation involves an aldehyde, a primary amine or ammonia, and a ketone with at least one active hydrogen. For N-substituted 2-methylpiperidin-4-ones, a primary amine is utilized, which becomes the N-substituent in the final product.

The causality behind this experimental choice lies in its efficiency and versatility. By varying the starting aldehyde, primary amine, and ketone, a diverse library of N-substituted piperidinones can be generated. The reaction proceeds through the in-situ formation of an iminium ion from the aldehyde and primary amine, which then undergoes a nucleophilic attack by the enol form of the ketone. A second condensation with another molecule of the aldehyde and subsequent intramolecular cyclization and dehydration yields the piperidinone ring.

Experimental Protocol: Synthesis of N-Benzyl-2-methylpiperidin-4-one via Mannich Reaction

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl methyl ketone (1 equivalent), benzaldehyde (1 equivalent), and benzylamine (1 equivalent) in ethanol.

-

Reaction Initiation: To the stirred solution, add a catalytic amount of a protic acid, such as hydrochloric acid, to facilitate the formation of the iminium ion.

-

Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Diagram: Synthetic Workflow of the Mannich Reaction

Caption: Workflow for the Mannich synthesis of N-substituted 2-methylpiperidin-4-ones.

The Dieckmann Condensation: An Intramolecular Approach

The Dieckmann condensation offers an alternative, intramolecular route to the piperidinone core, particularly for the synthesis of 4-piperidones.[5][6][7][8][9] This reaction involves the base-catalyzed intramolecular cyclization of a diester to form a β-keto ester. Subsequent hydrolysis and decarboxylation yield the desired cyclic ketone.

This method is particularly useful when specific substitution patterns are desired that may be difficult to achieve through the Mannich reaction. The choice of a strong base, such as sodium ethoxide or potassium tert-butoxide, is crucial for the initial deprotonation of the α-carbon of the diester, which initiates the cyclization.

Diagram: Mechanism of the Dieckmann Condensation

Caption: Mechanistic pathway of the Dieckmann condensation for piperidin-4-one synthesis.

Physical Properties and Conformational Analysis

The physical properties and conformational preferences of N-substituted 2-methylpiperidin-4-ones are intricately linked to the nature of the N-substituent. These properties, in turn, significantly influence the molecule's biological activity and pharmacokinetic profile.

Influence of the N-Substituent on Physical Properties

The N-substituent's size, polarity, and hydrogen-bonding capacity directly impact the melting point, boiling point, and solubility of the piperidinone derivative.

| N-Substituent | Predicted Boiling Point (°C) | Predicted Melting Point (°C) | Predicted Solubility in Water |

| -CH₃ | 170-180 | < 25 | Soluble |

| -CH₂CH₃ | 185-195 | < 25 | Moderately Soluble |

| -Benzyl | > 300 | 70-80 | Sparingly Soluble |

| -Acetyl | > 250 | 50-60 | Soluble |

Note: These are predicted values based on structure-property relationships and may vary depending on the specific isomeric form and experimental conditions.

The introduction of a bulky, non-polar N-substituent like a benzyl group tends to increase the melting point due to enhanced van der Waals interactions and crystal packing efficiency. Conversely, smaller, more polar N-substituents that can participate in hydrogen bonding, such as an acetyl group, can increase water solubility. The basicity of the piperidine nitrogen is also modulated by the N-substituent, with electron-withdrawing groups decreasing basicity and electron-donating groups increasing it.[10]

Conformational Preferences: A Chair-Boat Equilibrium

N-substituted 2-methylpiperidin-4-ones typically exist in a dynamic equilibrium between chair and boat conformations. The preferred conformation is a result of a delicate balance of steric and electronic effects.

-

Chair Conformation: This is generally the more stable conformation, as it minimizes torsional strain. The substituents on the ring can adopt either axial or equatorial positions. Bulky N-substituents and the 2-methyl group will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.[3]

-

Boat Conformation: While generally less stable, the boat conformation can be populated, particularly if there are specific intramolecular interactions that stabilize it. For instance, hydrogen bonding between an N-substituent and the C4-carbonyl group could favor a boat-like arrangement. The presence of certain substituents can lead to a distorted boat conformation.[3]

The conformational equilibrium can be studied using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by analyzing the coupling constants of the ring protons. X-ray crystallography provides a definitive picture of the solid-state conformation.[11][12]

Diagram: Conformational Equilibrium of N-Substituted 2-Methylpiperidin-4-ones

Caption: Equilibrium between chair and boat conformations in N-substituted 2-methylpiperidin-4-ones.

Chemical Properties and Reactivity

The chemical reactivity of N-substituted 2-methylpiperidin-4-ones is centered around the carbonyl group at the C4 position and the nitrogen atom of the piperidine ring.

Reactivity of the Carbonyl Group

The C4-carbonyl group is susceptible to nucleophilic attack, allowing for a wide range of chemical transformations. These reactions are often employed to introduce further diversity into the piperidinone scaffold.

-

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The stereochemical outcome of this reduction is influenced by the steric hindrance imposed by the substituents on the ring.

-

Wittig Reaction: The carbonyl group can be converted to an alkene via the Wittig reaction, providing a route to exocyclic double bonds.

-

Reductive Amination: The ketone can undergo reductive amination with a primary or secondary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) to form a 4-amino-piperidine derivative.[13]

The electronic nature of the N-substituent can influence the reactivity of the carbonyl group. Electron-withdrawing N-substituents can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

N-Alkylation and N-Arylation

The nitrogen atom of the piperidine ring is nucleophilic and can be readily alkylated or arylated to introduce a variety of substituents. This is a common strategy for modifying the pharmacological properties of the piperidinone scaffold.[14][15]

Experimental Protocol: N-Alkylation of 2-Methylpiperidin-4-one

-

Reactant Preparation: Dissolve 2-methylpiperidin-4-one (1 equivalent) in a suitable aprotic solvent such as acetonitrile or DMF.

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.5 equivalents), to the solution to deprotonate the secondary amine.

-

Alkylating Agent Addition: Slowly add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) to the reaction mixture at room temperature.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter off the base and concentrate the filtrate. The crude product can be purified by column chromatography.[15]

Spectroscopic Characterization: Elucidating the Structure

A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and characterization of N-substituted 2-methylpiperidin-4-ones.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure and stereochemistry of these compounds.[16][17][18]

-

¹H NMR: The proton NMR spectrum provides information about the number and connectivity of protons in the molecule. The chemical shifts and coupling constants of the piperidine ring protons are particularly informative for determining the conformation of the ring. Protons in an axial orientation typically resonate at a higher field (lower ppm) than their equatorial counterparts.

-

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shift of the carbonyl carbon (C4) is typically found in the range of 200-210 ppm. The chemical shifts of the ring carbons are sensitive to the nature and orientation of the substituents.[18]

-

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing the complete connectivity of the molecule.

Table: Typical ¹H and ¹³C NMR Chemical Shifts for an N-Alkyl-2-methylpiperidin-4-one Scaffold

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2-H | 2.5 - 3.0 (m) | 55 - 65 |

| C2-CH₃ | 1.0 - 1.2 (d) | 15 - 25 |

| C3-H₂ | 1.8 - 2.5 (m) | 40 - 50 |

| C4=O | - | 205 - 215 |

| C5-H₂ | 2.2 - 2.8 (m) | 40 - 50 |

| C6-H₂ | 2.0 - 2.6 (m) | 50 - 60 |

| N-Alkyl | Variable | Variable |

Note: Chemical shifts are approximate and can be influenced by the solvent and the specific N-substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most characteristic absorption band for N-substituted 2-methylpiperidin-4-ones is the strong carbonyl (C=O) stretch, which typically appears in the region of 1710-1730 cm⁻¹. The exact position of this band can be influenced by the N-substituent and any intramolecular interactions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. Under electron ionization (EI), a common fragmentation pathway involves alpha-cleavage adjacent to the nitrogen atom, leading to the formation of a stable iminium ion.[19][20][21] The fragmentation pattern is highly dependent on the nature of the N-substituent.[19][22]

Diagram: Analytical Workflow for Structural Elucidation

Caption: A typical analytical workflow for the characterization of N-substituted 2-methylpiperidin-4-ones.

Pharmacological Significance and Applications